molecular formula C15H16N2O5 B2986223 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid CAS No. 1259298-01-5

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid

Cat. No. B2986223
CAS RN: 1259298-01-5
M. Wt: 304.302
InChI Key: JQZDYOJZRRPROQ-UHFFFAOYSA-N
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Description

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) . This code provides a unique representation of the compound’s molecular structure.

It is a white solid at room temperature .

Scientific Research Applications

Structural Studies and NMDA Activity

  • Research Context : Investigating the structural characteristics and NMDA receptor activity of dihydroisoxazole derivatives, including a tert-butoxycarbonylamino (Boc) precursor.
  • Key Findings : Different conformations of the dihydroisoxazole ring were observed, impacting intermolecular interactions and potentially influencing pharmacophoric parameters for NMDA activity (Meneghetti et al., 2006).

Synthesis of Isoxazolols

  • Research Context : Developing novel methods for synthesizing 5-substituted 3-isoxazolols using N, O-diBoc-protected beta-keto hydroxamic acids.
  • Key Findings : This approach resulted in a byproduct-free cyclization process, highlighting a versatile three-step procedure for synthesizing these compounds (Sørensen et al., 2000).

Enantioselective Synthesis in Neuroexcitants

  • Research Context : Focusing on enantioselective synthesis of isoxazole amino acids, which are challenging to prepare in enantiopure form but significant as neuroexcitants.
  • Key Findings : High enantiomeric excess (e.e.) was achieved in synthesizing compounds like bromohomoibotenic acid and others, using tert-butoxycarbonyl intermediates (Pajouhesh & Curry, 1998).

Synthesis of Antagonists at NMDA Receptors

  • Research Context : Studying the synthesis of diastereomeric amino acid derivatives as intermediates in creating novel NMDA receptor antagonists.
  • Key Findings : The study characterized the molecular complexity and pharmacophoric parameters of these compounds, contributing to the development of NMDA receptor antagonists (Bombieri et al., 2005).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The development of new synthetic strategies for isoxazole derivatives, including this compound, is of significant interest due to their importance in drug discovery . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential biological applications of these compounds .

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Isoxazole derivatives are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The downstream effects would depend on the specific biological context and the targets that the compound interacts with.

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDYOJZRRPROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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